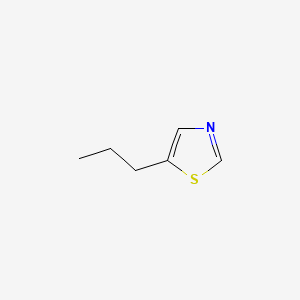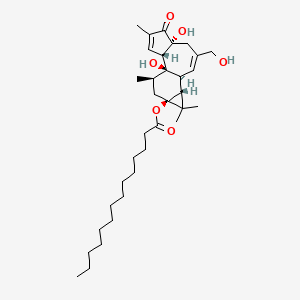
4-(Difluoromethyl)-N-(thiophen-3-yl)thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Thiophenecarboxamide,4-(difluoromethyl)-N-3-thienyl-(9CI) is a compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a carboxamide group and a difluoromethyl group attached to the thiophene ring, making it a unique and potentially valuable compound in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxamide,4-(difluoromethyl)-N-3-thienyl-(9CI) typically involves the cyclization of precursor compounds. One common method includes the cyclization of ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . This reaction is characterized by the use of IR, 1H NMR, and mass spectroscopic analyses to characterize the synthesized derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
3-Thiophenecarboxamide,4-(difluoromethyl)-N-3-thienyl-(9CI) can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles (e.g., hydroxide ions, cyanide ions) in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield thiols or thioethers, and substitution may yield halogenated or nucleophile-substituted derivatives.
科学研究应用
3-Thiophenecarboxamide,4-(difluoromethyl)-N-3-thienyl-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-Thiophenecarboxamide,4-(difluoromethyl)-N-3-thienyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or bacterial growth, leading to its observed antioxidant and antibacterial properties .
相似化合物的比较
Similar Compounds
3-Thiophenecarboxamide,4-methyl-(9CI): This compound has a similar structure but with a methyl group instead of a difluoromethyl group.
3-Thiophenecarboxamide,4,5-dimethyl-N-2-propen-1-yl-2-(trimethylsilyl): This compound has additional methyl and trimethylsilyl groups, making it structurally more complex.
Uniqueness
3-Thiophenecarboxamide,4-(difluoromethyl)-N-3-thienyl-(9CI) is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.
属性
分子式 |
C10H7F2NOS2 |
|---|---|
分子量 |
259.3 g/mol |
IUPAC 名称 |
4-(difluoromethyl)-N-thiophen-3-ylthiophene-3-carboxamide |
InChI |
InChI=1S/C10H7F2NOS2/c11-9(12)7-4-16-5-8(7)10(14)13-6-1-2-15-3-6/h1-5,9H,(H,13,14) |
InChI 键 |
NZQBTEXAFFACFE-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC=C1NC(=O)C2=CSC=C2C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-Bromo-3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B15344452.png)




![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-, monopotassium salt](/img/structure/B15344484.png)
![4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline](/img/structure/B15344505.png)





![4-[3-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15344554.png)

